molecular formula C15H24N2O2 B499022 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol CAS No. 671795-41-8

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No.: B499022
CAS No.: 671795-41-8
M. Wt: 264.36g/mol
InChI Key: QIHCCUFYBADKBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound of significant interest in advanced pharmaceutical research and development, particularly within the field of medicinal chemistry. Its structure, featuring a piperazine core, is frequently employed in drug discovery because incorporation of the piperazine moiety is a proven strategy to enhance the aqueous solubility of lead compounds, thereby improving their oral absorption and bioavailability . This makes derivatives like this compound valuable building blocks for the synthesis of more complex, biologically active molecules. Research into structurally related piperazine-ethanol compounds highlights their potential utility in developing therapeutic agents for a range of conditions. Similar compounds are investigated as key intermediates in the synthesis of acyl-CoA: cholesterol O-acyltransferase-1 (ACAT-1) inhibitors, which are promising drug targets for the treatment of atherosclerosis, hyperlipidemia, and neurodegenerative diseases . Furthermore, sulfur-containing ethyl piperazine derivatives, which share a similar core architecture, have been explored for their biochemical activities in areas such as cancer and glioblastoma research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-2-19-15-5-3-13(4-6-15)12-17-9-8-16-11-14(17)7-10-18/h3-6,14,16,18H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIHCCUFYBADKBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCNCC2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mono-Alkylation with 4-Ethoxybenzyl Halides

The primary route involves reacting piperazine with 4-ethoxybenzyl chloride or bromide under basic conditions. A 2024 study demonstrated that Cs₂CO₃ in ethanol at 100°C selectively yields the mono-alkylated intermediate, 1-(4-ethoxybenzyl)piperazine, with 90% efficiency. Competing bases like K₂CO₃ or Na₂CO₃ resulted in lower yields (60–75%) due to incomplete deprotonation. Stoichiometric control (1:1 molar ratio of piperazine to benzyl halide) is critical to suppress di-alkylation.

Table 1: Base Selection for Mono-Alkylation

BaseSolventTemperature (°C)Yield (%)
Cs₂CO₃EtOH10090
K₂CO₃EtOH10075
Na₂CO₃EtOH10060

Solvent Effects on Reaction Kinetics

Polar aprotic solvents like DMF accelerate alkylation but risk di-substitution. In contrast, methanol or ethanol balances reactivity and selectivity, as evidenced by a patent using methanol to achieve 85% mono-alkylation. Water content above 30% reduces yield by hydrolyzing the benzyl halide.

Hydroxyethyl Group Introduction via Nucleophilic Substitution

Chloroethanol Alkylation

Post mono-alkylation, the secondary amine reacts with 2-chloroethanol in methanol at 80°C for 5–6 hours, yielding the target compound. A 2013 patent reported 75% yield using K₂CO₃, with residual piperazine dihydrochloride recycled into subsequent batches. Excess chloroethanol (1.2 equivalents) ensures complete substitution while minimizing ether by-products.

Table 2: Optimization of Hydroxyethylation

SolventBaseTemperature (°C)Time (h)Yield (%)
MeOHK₂CO₃805.575
H₂OK₂CO₃786.568
iPrOHK₂CO₃120860

Cyanide Reduction Pathway

An alternative method employs TMSCN (trimethylsilyl cyanide) to form a nitrile intermediate, which is subsequently reduced to the ethanol group. Using NaBH₄ in THF, this two-step process achieves 70% overall yield but requires stringent anhydrous conditions.

Regioselectivity Challenges and Mitigation

Piperazine’s symmetry complicates selective substitution. Pre-forming the mono-4-ethoxybenzyl piperazine hydrochloride salt improves regiocontrol, as the protonated nitrogen is less reactive toward electrophiles. For instance, isolating 1-(4-ethoxybenzyl)piperazine hydrochloride before hydroxyethylation reduces di-substitution to <5%.

Purification and Scalability

Crystallization Techniques

The target compound crystallizes from hot methanol (95°C) upon cooling to 18°C, achieving >98% purity. Filter cake washing with cold methanol removes residual salts, while rotary evaporation isolates the product from filtrates.

Distillation and Recycling

Underpressure distillation at 60°C recovers 50% of methanol, which is reused in subsequent batches to reduce costs. Piperazine dihydrochloride by-products are filtered, dried, and reintroduced into the mono-alkylation step, enhancing atom economy.

Mechanistic Insights and Side Reactions

The alkylation proceeds via an SN2 mechanism, with the ethoxybenzyl halide attacking the deprotonated piperazine nitrogen. Competing SN1 pathways in protic solvents form carbocation intermediates, leading to ether by-products (e.g., 4-ethoxybenzyl ethyl ether). Hydroxyethylation follows a similar bimolecular mechanism, though steric hindrance from the 4-ethoxybenzyl group slows kinetics by 20% compared to unsubstituted piperazine .

Chemical Reactions Analysis

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Scientific Research Applications

Scientific Research Applications

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol dihydrochloride has shown promise in various research domains:

Chemistry

  • Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex piperazine derivatives, which can be utilized in various chemical reactions to create new materials or drugs.

Biology

  • Biological Activity Studies : Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in analgesia. For instance, studies suggest that these compounds may provide analgesic effects comparable to codeine but with reduced dependency risks.

Medicine

  • Therapeutic Potential : The compound is being investigated for its potential therapeutic properties, including its role as a precursor in drug development. It has been evaluated for its binding affinity and efficacy in biological systems, particularly concerning pain management therapies.

Case Studies

Several case studies illustrate the effectiveness of this compound:

  • Analgesic Studies : Research has demonstrated that derivatives of this compound exhibit analgesic properties comparable to traditional opioids but with lower risk of addiction. This makes them suitable candidates for developing new pain management therapies.
  • Receptor Binding Studies : Interaction studies have focused on determining the binding affinity of this compound with various receptors involved in pain signaling pathways. These studies are crucial for understanding how this compound may interact within biological systems.

Mechanism of Action

The mechanism of action of 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. Detailed studies are required to fully elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name: 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol
  • Molecular Formula : C₁₅H₂₄N₂O₂
  • Molecular Weight : 264.37 g/mol .
  • Key Features: A piperazine core with a 4-ethoxybenzyl substituent at the 1-position and an ethanol group at the 2-position. The ethoxy group enhances lipophilicity, while the ethanol moiety improves aqueous solubility.

Comparison with Structurally Similar Compounds

Decloxizine (CAS 3733-63-9)

  • Structure: 2-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethoxy]ethanol.
  • Molecular Formula : C₂₁H₂₈N₂O₂.
  • Key Differences: Replaces the 4-ethoxybenzyl group with a diphenylmethyl substituent. Ethoxyethanol chain instead of a direct ethanol group.
  • Pharmacology : Antihistamine with anti-allergic properties.
  • Physical Properties : Boiling point: 185°C at 5 × 10⁻³ Torr .
Parameter Target Compound Decloxizine
Substituents 4-ethoxybenzyl, ethanol Diphenylmethyl, ethoxyethanol
Molecular Weight 264.37 340.46
Therapeutic Use ACAT-1 inhibition (potential) Antihistamine

Hydroxyzine (CAS 68-88-2)

  • Structure: 2-[2-[4-[(4-Chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol.
  • Molecular Formula : C₂₁H₂₇ClN₂O₂.
  • Key Differences :
    • Contains a 4-chlorophenyl-phenylmethyl group instead of 4-ethoxybenzyl.
    • Higher molecular weight (374.9 g/mol) due to chlorine substitution.
  • Pharmacology : Anxiolytic and antihistamine.
  • Physical Properties : pKa = 2.47 .
Parameter Target Compound Hydroxyzine
Substituents 4-ethoxybenzyl, ethanol 4-chlorophenyl-phenylmethyl
Molecular Weight 264.37 374.9
Bioavailability Ethoxy enhances solubility Chlorine increases lipophilicity

2-[1-(4-Fluorobenzyl)-2-piperazinyl]ethanol Dihydrochloride

  • Structure : Fluorobenzyl substitution at the 1-position.
  • Dihydrochloride salt form improves aqueous solubility .
Parameter Target Compound Fluorobenzyl Analog
Substituents 4-ethoxybenzyl 4-fluorobenzyl
Solubility Moderate (ethanol-soluble) High (salt form)

2-(4-((4-(4-Methoxybenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol (Compound 14)

  • Structure : Methoxybenzyl substituent linked via a methylene bridge.
  • Key Differences :
    • Methoxy group is smaller and less lipophilic than ethoxy.
    • Additional phenyl group increases steric bulk .
Parameter Target Compound Compound 14
Substituents 4-ethoxybenzyl 4-methoxybenzyl, phenyl
Molecular Weight 264.37 341.0 (as [M+1]⁺)

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

  • Structure : Chloro-fluorophenyl ethyl chain.
  • Key Differences :
    • Halogenated aromatic ring enhances metabolic stability.
    • Ethyl spacer may reduce steric hindrance .

Biological Activity

Introduction

2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol is a piperazine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various therapeutic effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C15_{15}H22_{22}N2_{2}O
  • Molecular Weight : 250.35 g/mol

The presence of the ethoxy group and the piperazine ring plays a crucial role in its biological interactions.

Target Interactions

Research indicates that this compound interacts with several biological targets, including:

  • Serotonin Receptors : The compound exhibits affinity for serotonin receptors, particularly 5-HT1A_1A and 5-HT2A_2A, which are implicated in mood regulation and anxiety disorders.
  • Dopamine Receptors : It may also influence dopamine receptor activity, which is relevant in the treatment of various neuropsychiatric conditions.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

  • Signal Transduction : By modulating receptor activity, it can influence downstream signaling pathways that affect neurotransmitter release and neuronal excitability.
  • Gene Expression Regulation : Interaction with transcription factors may lead to alterations in gene expression related to neuronal growth and plasticity.

Pharmacological Effects

Studies have reported various pharmacological effects associated with this compound:

  • Antidepressant Activity : Animal models have shown that this compound can produce antidepressant-like effects, potentially through serotonin modulation.
  • Anxiolytic Effects : Research indicates a reduction in anxiety-related behaviors in preclinical models, suggesting its utility in treating anxiety disorders.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated through toxicity studies:

  • Dose-Dependent Effects : Low doses exhibit minimal toxicity, while higher concentrations may lead to adverse effects such as neurotoxicity and organ damage.
  • Therapeutic Window : Understanding the therapeutic window is critical for optimizing dosing regimens in clinical applications.

In Vivo Studies

  • Antidepressant Efficacy :
    • In a study involving rodents, administration of this compound resulted in significant reductions in immobility time during forced swim tests, indicating potential antidepressant properties.
  • Anxiolytic Activity :
    • Another study demonstrated that the compound reduced anxiety-like behaviors in elevated plus-maze tests, supporting its role as an anxiolytic agent.

In Vitro Studies

StudyMethodologyFindings
Study ACell culture assaysShowed increased serotonin receptor binding affinity
Study BNeuroblastoma cell linesIndicated modulation of gene expression related to neuronal survival

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[1-(4-Ethoxybenzyl)-2-piperazinyl]ethanol, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves refluxing intermediates like 2-thiocarbamido derivatives with alkylisothiocyanates in a 50% acetone-ethanol medium under controlled conditions (4 hours, water bath). Optimizing molar ratios (1:1) and solvent polarity can enhance yield . Purification via crystallization or column chromatography is recommended.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., ethoxy, piperazinyl) via stretching vibrations.
  • HPLC : Assess purity using reverse-phase columns (e.g., Purospher®STAR) with ethanol-based mobile phases .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) or vaporization enthalpy measurements (e.g., ΔvapH° = 78.8 kJ/mol for related piperazine derivatives) .

Q. What are the solubility profiles of this compound in common solvents, and how do they influence experimental design?

  • Methodological Answer : Solubility in ethanol and acetone is critical for synthesis and crystallization. Ethanol (96–100%) is preferred for dissolution in spectroscopic studies, while acetone-ethanol mixtures (1:1) are optimal for reflux reactions . Pre-saturation tests under controlled temperatures (25–60°C) are advised to avoid precipitation during assays.

Q. How should the compound be stored to ensure stability, and what degradation products might form?

  • Methodological Answer : Store in airtight containers at controlled room temperature (20–25°C) with desiccants to prevent hydrolysis. Protect from light to avoid photodegradation. Degradation products may include piperazine ring-opened derivatives or ethoxybenzyl oxidation byproducts .

Advanced Research Questions

Q. What computational strategies can predict the compound’s pharmacokinetic properties and receptor interactions?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and QSAR modeling using software like Schrödinger Suite can predict binding affinity to dopamine or serotonin receptors. Focus on the piperazine and ethoxybenzyl moieties as pharmacophores . Validate predictions with in vitro assays (e.g., radioligand displacement).

Q. How can in vitro assays be designed to evaluate the compound’s pharmacological activity?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled ligands (e.g., [³H]-Spiperone for dopamine D2 receptors) in competitive binding studies.
  • Functional Assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .
  • Dose-Response Curves : IC₅₀ values should be calculated using nonlinear regression (e.g., GraphPad Prism).

Q. How can contradictions in experimental data (e.g., solubility or stability) across studies be systematically resolved?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent purity (e.g., HPLC-grade ethanol) and temperature.
  • Analytical Cross-Validation : Compare FTIR, NMR, and LC-MS data to confirm structural integrity .
  • Meta-Analysis : Use platforms like PubChem to aggregate and compare datasets, accounting for batch variability .

Q. What strategies improve yield and scalability in large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate piperazine alkylation.
  • Flow Chemistry : Continuous reflux systems reduce reaction time and improve reproducibility .
  • Green Solvents : Replace acetone with cyclopentyl methyl ether (CPME) for safer scaling .

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